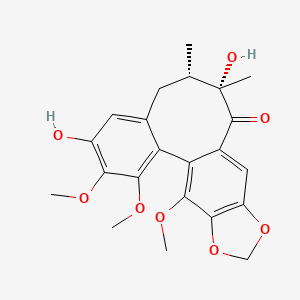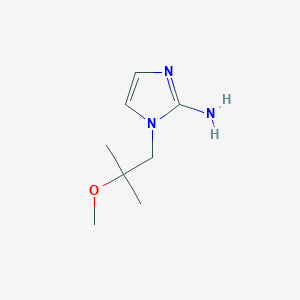![molecular formula C7H11N3O2 B13070314 2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13070314.png)
2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring substituted with a propan-2-yl group and an acetic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of propan-2-yl hydrazine with ethyl acetoacetate to form the triazole ring, followed by hydrolysis to introduce the acetic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yl group, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can target the triazole ring or the acetic acid moiety, potentially forming amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, alcohols.
Reduction: Amines, alcohols.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
2-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is largely dependent on its interaction with biological targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The acetic acid moiety may enhance the compound’s solubility and facilitate its transport within biological systems. Specific molecular targets and pathways involved can vary based on the compound’s application.
類似化合物との比較
- 2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]acetic acid
- 2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetic acid
- 2-(1H-Tetrazol-1-yl)acetic acid
Comparison: 2-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is unique due to the presence of the 1,2,4-triazole ring, which imparts distinct chemical and biological properties compared to pyrazole and tetrazole derivatives. The triazole ring’s nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, enhancing its versatility in various applications.
This compound’s unique structure and properties make it a valuable subject of study in various fields, including medicinal chemistry, biology, and industrial chemistry.
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
2-(2-propan-2-yl-1,2,4-triazol-3-yl)acetic acid |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)10-6(3-7(11)12)8-4-9-10/h4-5H,3H2,1-2H3,(H,11,12) |
InChIキー |
YFBAFZPUMFXFBK-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=NC=N1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


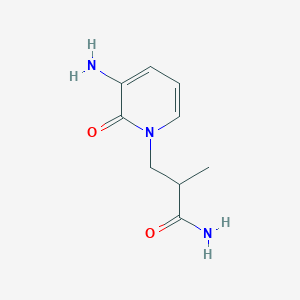
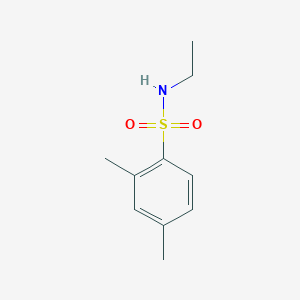
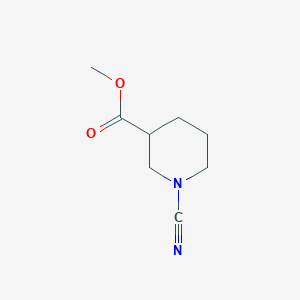

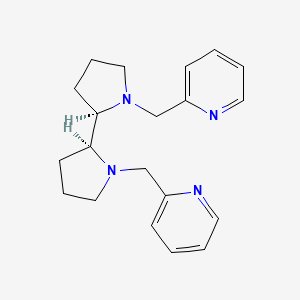
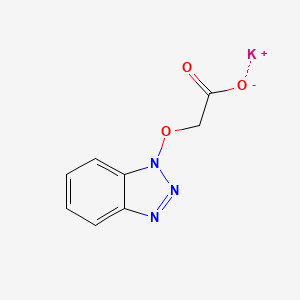

![{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B13070280.png)

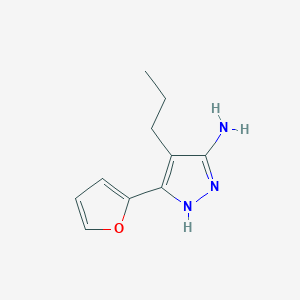
![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13070301.png)

